molecular formula C6H9NO2 B1310575 (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 33294-81-4

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B1310575
CAS RN: 33294-81-4
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-WDCZJNDASA-N
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Description

The compound (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a structurally unique bicyclic amino acid. While the provided papers do not directly discuss this specific compound, they do provide insights into similar azabicyclic compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of azabicyclic compounds is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of 5-carboxy-2-azabicyclo[2.1.1]hexanes as precursors for various substituted methanopyrrolidines is described, which involves the preparation of 5-X-substituted-2-azabicyclo[2.1.1]hexanes from a carboxy derivative . Similarly, the scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, is achieved through a cyclopropanation step with controlled stereoselectivity . These methods could potentially be adapted for the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by their rigid bicyclic frameworks, which can impart conformational constraints that are beneficial for biological activity. The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, for example, highlights the importance of the bicyclic nature and conformational constraints of such compounds . These structural features are likely to be present in (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid as well, affecting its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Azabicyclic compounds can undergo a variety of chemical reactions due to their functional groups and strained ring systems. The azabicyclo[3.1.0]hexane-1-ols serve as intermediates for the asymmetric synthesis of biologically active compounds, undergoing selective rearrangements and ring cleavages to produce different types of cyclic compounds . These reactions demonstrate the versatility of azabicyclic compounds in synthetic chemistry, which would also apply to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic amino acids are influenced by their unique structures. While the papers do not provide specific data on the physical and chemical properties of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, they do suggest that such compounds are likely to have high stereochemical purity and may exhibit interesting pharmacokinetic properties due to their constrained geometries . These properties are crucial for the development of new pharmaceuticals and for understanding the compound's behavior in biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

  • A scalable and stereoselective synthesis method for a derivative of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, highlighting its importance in synthetic chemistry (Wang et al., 2013). This synthesis approach is crucial for the production of this compound in sufficient quantities for research and potential applications.
  • The compound has been utilized in the efficient synthesis of key chiral bicyclic proline fragments, employed in constructing potent drugs like boceprevir, an anti-HCV drug (Kallam et al., 2017). This showcases its role in the development of therapeutics.

Biological Applications

  • There is evidence of this compound being used in the development of non-narcotic analgesic agents (Epstein et al., 1981). Such applications underscore its potential in creating new classes of pain relief medications.

Material Science and Other Applications

  • Its derivatives have been explored in various material science applications, such as the development of novel materials and catalysts. The compound's unique structure makes it suitable for diverse applications beyond the pharmaceutical industry (Jimeno et al., 2011).

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has potential applications in the field of medicinal chemistry and drug discovery . It is a key intermediate in the synthesis of drugs for treating hepatitis C and related disorders . There is ongoing research to develop new, novel methods of making such antagonists .

properties

IUPAC Name

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-WDCZJNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454134
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS RN

33294-81-4, 22255-16-9
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Citations

For This Compound
2
Citations
I Thondorf, V Voigt, S Schäfer, S Gebauer… - Bioorganic & medicinal …, 2011 - Elsevier
The proton-coupled amino acid transporter hPAT1 has recently gained much interest due to its ability to transport small drugs thereby allowing their oral administration. A three-…
Number of citations: 11 www.sciencedirect.com
VV Tverezovsky, MS Baird, IG Bolesov - Tetrahedron, 1997 - Elsevier
Intramolecular insertion of single enantiomers of cyclopropylidenes into 5,6-related CH bonds adjacent to nitrogen has been used to obtain enantiomerically pure methanoproline and …
Number of citations: 65 www.sciencedirect.com

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